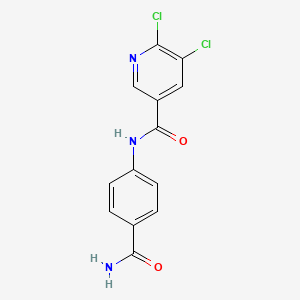
N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide” appears to be a chemical compound. However, there is no specific information available about this compound123.
Synthesis Analysis
There is no specific synthesis analysis available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. However, a related compound, “4-amino-N-(4-carbamoylphenyl)benzamide”, has been synthesized in a two-step process with an overall yield higher than 78%1.
Molecular Structure Analysis
There is no specific molecular structure analysis available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. However, a related compound, “N-[(4-Carbamoylphenyl)sulfonyl]serine”, has a molecular formula of CHNOS, an average mass of 288.277 Da, and a mono-isotopic mass of 288.041595 Da4.
Chemical Reactions Analysis
There is no specific chemical reactions analysis available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. However, a related compound, “4-amino-N-(4-carbamoylphenyl)benzamide”, has been synthesized using a two-step reaction with isolation of “N-(4-carbamoylphenyl)-4-nitrobenzamide” as an intermediate1.
Physical And Chemical Properties Analysis
There is no specific physical and chemical properties analysis available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. However, a related compound, “N-(4-Carbamoylphenyl)-4-nitrobenzamide”, has a density of 1.4±0.1 g/cm^3, a boiling point of 448.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C5.
Wissenschaftliche Forschungsanwendungen
Discovery of Met Kinase Inhibitors
The compound has been explored in the context of designing selective Met kinase inhibitors, demonstrating complete tumor stasis in Met-dependent models following oral administration, indicating its potential in cancer therapy (Schroeder et al., 2009).
Development of Polyamides and Polyimides
Research has also delved into the synthesis of rigid-rod polyamides and polyimides derived from related compounds, showcasing their application in creating materials with excellent thermooxidative stability, which could have implications for various industrial applications (Spiliopoulos et al., 1998).
Electrochromic Properties of Polyamides
The study of electroactive polyamides with pendent carbazole groups synthesized from related compounds has highlighted their thermal stability and electrochromic performance, presenting potential uses in electronic and optical devices (Hsiao et al., 2013).
Antidepressant and Nootropic Agents
Compounds derived from N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide have been evaluated for their potential as antidepressant and nootropic agents, revealing significant activity in preclinical models (Thomas et al., 2016).
Antimicrobial and Anticancer Activity
Further research has synthesized new derivatives with notable antimicrobial and anticancer activity, contributing to the search for novel therapeutic agents (Atta & Abdel‐Latif, 2021).
Safety And Hazards
There is no specific safety and hazards information available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”.
Zukünftige Richtungen
There is no specific future directions information available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. However, a related compound, “4-amino-N-(4-carbamoylphenyl)benzamide”, is an important intermediate in the production of Pigment Yellow 181, which is used in various industrial applications1.
Please note that the information provided is based on the closest related compounds I could find, and may not accurately represent “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. For more accurate information, further research in scientific literature or consultation with a chemical expert is recommended.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-10-5-8(6-17-11(10)15)13(20)18-9-3-1-7(2-4-9)12(16)19/h1-6H,(H2,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGOOOKHTNCZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

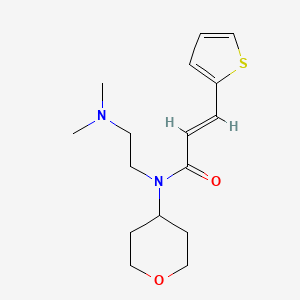
![(R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593521.png)

![ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2593525.png)
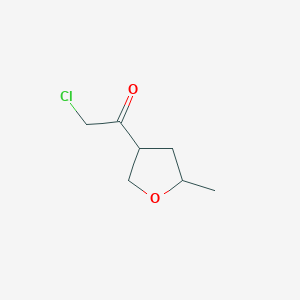
![N-methyl-2-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2593529.png)
![2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid](/img/structure/B2593530.png)
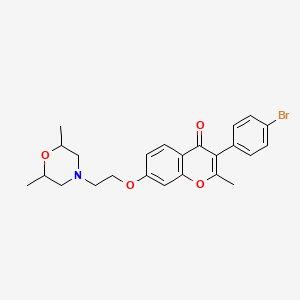
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone](/img/structure/B2593535.png)
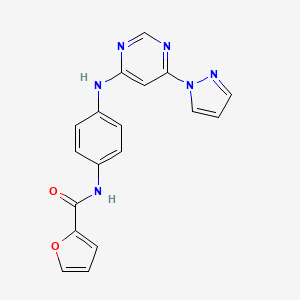
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2593537.png)
![1-Methylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2593539.png)
![N-tert-butyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2593540.png)
